MEthyl 4-carbamoyl-3-nitrobenzoate
Description
Methyl 4-carbamoyl-3-nitrobenzoate is a benzoate ester derivative featuring a carbamoyl (–CONH₂) group at the 4-position and a nitro (–NO₂) group at the 3-position of the aromatic ring, with a methyl ester (–COOCH₃) completing the substitution pattern. This compound is of significant interest in pharmaceutical and organic synthesis due to its functional group diversity.
Properties
IUPAC Name |
methyl 4-carbamoyl-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O5/c1-16-9(13)5-2-3-6(8(10)12)7(4-5)11(14)15/h2-4H,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAWJRHHKFCGMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MEthyl 4-carbamoyl-3-nitrobenzoate typically involves multiple stepsThe nitration process is an electrophilic aromatic substitution reaction where a nitronium ion (NO2+) is generated from a mixture of sulfuric acid and nitric acid, which then attacks the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
MEthyl 4-carbamoyl-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: Methyl 4-carbamoyl-3-aminobenzoate.
Substitution: 4-carbamoyl-3-nitrobenzoic acid.
Oxidation: Various oxidized derivatives depending on the conditions used.
Scientific Research Applications
MEthyl 4-carbamoyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of MEthyl 4-carbamoyl-3-nitrobenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The structural analogs of Methyl 4-carbamoyl-3-nitrobenzoate differ primarily in the substituent at the 4-position, which dictates their chemical behavior and applications. Below is a comparative analysis:
Key Observations:
- Polarity and Solubility: The carbamoyl group in the target compound increases hydrophilicity compared to formyl or benzylamino analogs, favoring aqueous-phase reactions .
- Reactivity: Nitro groups in all analogs enable electrophilic aromatic substitution, but the carbamoyl group’s electron-withdrawing nature further activates the ring for nucleophilic attacks .
- Hydrogen Bonding: Carbamoyl and amino derivatives exhibit stronger intermolecular hydrogen bonding, influencing crystallization patterns and melting points .
Biological Activity
Methyl 4-carbamoyl-3-nitrobenzoate is an organic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its properties and applications.
Chemical Structure and Properties
This compound has the molecular formula . It features a carbamoyl group at the 4-position and a nitro group at the 3-position on the benzene ring. The presence of these functional groups contributes to its unique biological properties.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that may participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological macromolecules, influencing their activity and function.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The compound's structure enhances its lipophilicity, potentially improving its bioavailability and interaction with microbial targets.
Anticancer Potential
The compound also shows promise as an anticancer agent . Preliminary studies suggest that it may inhibit specific pathways involved in cancer cell proliferation. Its mechanism may involve interference with key cellular processes, although detailed studies are necessary to elucidate these pathways fully .
Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of this compound demonstrated its potential as a precursor for compounds with enhanced biological activity. The synthesis involved various methods, including electrophilic aromatic substitution for nitration and subsequent functionalization to enhance activity against specific biological targets .
In Vitro Studies
In vitro studies have highlighted the compound's ability to inhibit certain enzymes linked to disease processes. For instance, it has shown inhibitory effects on enzymes involved in bacterial DNA replication, suggesting a mechanism similar to existing antibiotics .
Q & A
Q. What are the recommended synthetic routes for Methyl 4-carbamoyl-3-nitrobenzoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via sequential nitration and carbamoylation of methyl benzoate derivatives. For example:
Nitration : Introduce the nitro group at the meta position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration .
Carbamoylation : React the nitro-substituted intermediate with a carbamoyl chloride (e.g., ClCONH₂) in anhydrous DMF, using pyridine as a base to neutralize HCl byproducts. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
- Optimization : Adjust stoichiometry (1.2–1.5 equiv. carbamoyl chloride) and reaction time (12–24 hr) to maximize yield. Purity via recrystallization from ethanol/water mixtures .
Q. How can the purity and structural identity of this compound be confirmed experimentally?
- Methodological Answer :
- Purity : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention time against a reference standard .
- Structural Confirmation :
- NMR : ¹H NMR (DMSO-d₆) should show characteristic signals: ester methyl (~3.9 ppm), aromatic protons (δ 8.2–8.5 ppm), and carbamoyl NH₂ (broad singlet, ~6.5 ppm) .
- IR : Confirm ester (C=O stretch ~1720 cm⁻¹), nitro (asymmetric stretch ~1530 cm⁻¹), and carbamoyl (N-H stretch ~3350 cm⁻¹) functional groups .
Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic solvents?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Pre-saturate solvents with inert gas (N₂) to prevent hydrolysis of the carbamoyl group .
- Stability : Store at –20°C in amber vials. Avoid prolonged exposure to light or moisture, as the nitro group may undergo partial reduction under acidic/alkaline conditions .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in this compound crystals be analyzed to predict supramolecular assembly?
- Methodological Answer :
- Crystallography : Grow single crystals via slow evaporation from DMF/ethanol. Use SHELXL for structure refinement .
- Graph Set Analysis : Identify hydrogen-bond motifs (e.g., R₂²(8) for carbamoyl-NH₂⋯O=C interactions) using ORTEP-3 for visualization .
- Thermal Analysis : Correlate packing motifs with DSC/TGA data to assess thermal stability .
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?
- Methodological Answer :
- Experimental Validation : Re-run NMR under high-resolution conditions (500 MHz+, DMSO-d₆) to resolve overlapping signals. Compare with DFT-calculated chemical shifts (B3LYP/6-31G* basis set) .
- Dynamic Effects : Consider tautomerism or solvent-induced shifts. For example, carbamoyl NH₂ protons may exchange rapidly in D₂O, broadening signals .
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., nitroreductases). Optimize substituents at the 4-position for improved binding affinity .
- QSAR : Derive Hammett σ values for nitro and carbamoyl groups to predict electronic effects on reactivity .
Q. What crystallographic software and parameters are critical for refining the structure of this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
